Pigment Red 146

説明

Synthesis Analysis

Pigment Red 146 is synthesized from specific chemical precursors through a process that ensures its color quality and stability. While the specific synthesis route for this compound was not detailed in the searched papers, the synthesis of similar pigments involves complex chemical reactions, often requiring precise control over reaction conditions such as temperature, pH, and reactant concentrations. For example, the synthesis of C.I.Pigment Red 179, a related pigment, involves a two-step method with specific additives introduced during the reaction process to achieve the desired hue and transparency (Wu Zhi-dong, 2003).

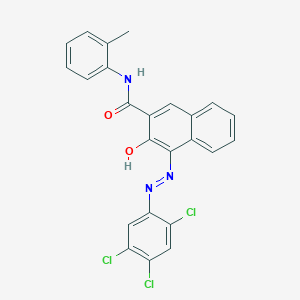

Molecular Structure Analysis

The molecular structure of this compound contributes significantly to its color properties. Pigments such as these often have complex structures that allow for the absorption of specific light wavelengths, giving them their characteristic colors. The electronic structure of related pigments, such as C.I. Pigment Red 209, provides insights into the unusual yellow shade of red typical for some quinacridone pigments, attributed to specific isomeric forms (T. Senju & J. Mizuguchi, 2008).

科学的研究の応用

Chemistry and Photochemistry of Red Pigments

Red pigments like anthocyanins, betalains, and pyranoanthocyanins are studied for their roles in nature and potential applications in creating novel semi-synthetic dyes and pigments. These natural pigments exhibit good antioxidant activity and offer health benefits as part of our diet. Their chemistry and photochemistry provide a deeper understanding of their stability and applications, which could be relevant for the study and application of Pigment Red 146 in creating more stable and non-toxic red pigments for scientific and industrial use (Quina & Bastos, 2018).

Optical Properties of Red Pigments

The optical properties of red pigments, including organic ones like this compound, are crucial for their application in research and industry. A study on the optical characterization of organic and inorganic pigments provides important parameters for their use in applications requiring specific absorption, reflection, and scattering characteristics. These properties are essential for understanding how this compound can be used in various scientific applications, from materials science to colorimetry (Heuer et al., 2011).

Crystallization in Confined Spaces

Research into the crystallization processes of pigments in confined spaces, using this compound as a model compound, reveals how nano-scale pigments can be prepared for specific applications such as inkjet printing. This study shows that space confinement affects the particle size distribution and color properties of this compound, indicating its potential for fine-tuned applications in nano-technology and materials science (Meng et al., 2019).

作用機序

Target of Action

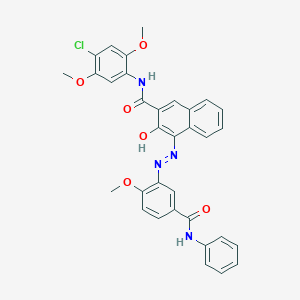

Pigment Red 146, also known as N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide, is primarily used as a colorant in various applications, including printing inks, industrial coatings, plastics, and synthetic fibers . Its primary targets are the materials it is intended to color.

Mode of Action

The compound works by imparting color to the target materials. The azo group (-N=N-) in the compound is responsible for its color-producing properties. When light strikes the compound, it absorbs certain wavelengths (colors) and reflects others. The color we see is the color that is reflected .

Biochemical Pathways

As a pigment, this compound doesn’t participate in biochemical pathways in the traditional sense. Instead, it affects the optical properties of the materials it colors. The size and crystal structure of the pigment particles have a crucial effect on their optical and physical properties, such as color strength and solvent resistance .

Pharmacokinetics

Its properties in a material can be influenced by factors such as particle size and the presence of other chemicals .

Result of Action

The primary result of this compound’s action is the coloring of the target material. The compound can provide strong, vibrant color that is resistant to solvents, heat, and light .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of surfactants and additives can enhance the pigment’s properties, such as increasing its solvent resistance and reducing its particle size . The temperature of the environment can also affect the properties of the pigment .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

将来の方向性

The findings from the surface modification of Pigment Red 146 particles have applications for the development of pigments having enhanced color properties, solvent resistance, and processability . It is a possible alternative to Pigment Red 57:1 types where an improvement in fastness properties is needed .

特性

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27ClN4O6/c1-42-27-14-13-20(32(40)35-21-10-5-4-6-11-21)16-26(27)37-38-30-22-12-8-7-9-19(22)15-23(31(30)39)33(41)36-25-18-28(43-2)24(34)17-29(25)44-3/h4-18,39H,1-3H3,(H,35,40)(H,36,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKSHDRHZRCZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5OC)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063754 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Water or Solvent Wet Solid, Liquid | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

5280-68-2 | |

| Record name | Pigment Red 146 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5280-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-(2-(2-methoxy-5-((phenylamino)carbonyl)phenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005280682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)

![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)